molecular formula C11H9ClN2S B13551150 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine

7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine

Cat. No.: B13551150
M. Wt: 236.72 g/mol
InChI Key: ISEZUHGOSOOAMZ-UHFFFAOYSA-N
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Description

7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine is a chemical compound with the molecular formula C11H9ClN2S. It is known for its unique structure, which includes a naphtho-thiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloronaphthalene-1,4-dione in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine involves its interaction with molecular targets such as potassium channels. It acts as an activator of these channels, leading to hyperpolarization of the cell membrane. This can result in various physiological effects, including vasodilation and modulation of cellular signaling pathways. Additionally, its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting Akt phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine stands out due to its unique naphtho-thiazole core, which imparts distinct chemical and biological properties. Its ability to activate potassium channels and induce apoptosis in cancer cells makes it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

7-chloro-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine

InChI

InChI=1S/C11H9ClN2S/c12-7-2-3-8-6(5-7)1-4-9-10(8)14-11(13)15-9/h2-3,5H,1,4H2,(H2,13,14)

InChI Key

ISEZUHGOSOOAMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C1C=C(C=C3)Cl)N=C(S2)N

Origin of Product

United States

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